molecular formula C15H18BF3O2 B567679 (E)-4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)styryl)-1,3,2-dioxaborolane CAS No. 1242770-50-8

(E)-4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)styryl)-1,3,2-dioxaborolane

Cat. No.: B567679
CAS No.: 1242770-50-8
M. Wt: 298.112
InChI Key: ICHUCLGNVHZZQF-MDZDMXLPSA-N
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Description

(E)-4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)styryl)-1,3,2-dioxaborolane is a boronic acid derivative with the molecular formula C15H18BF3O2 and a molecular weight of 298.11 g/mol. This compound is known for its utility in various research applications, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)styryl)-1,3,2-dioxaborolane typically involves the reaction of 4-(trifluoromethyl)styrene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

(E)-4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)styryl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Cross-coupling reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and reduction: It can participate in oxidation and reduction reactions, although these are less common compared to cross-coupling reactions.

Common Reagents and Conditions

    Palladium catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the reactions.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

(E)-4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)styryl)-1,3,2-dioxaborolane has several scientific research applications:

    Organic synthesis: It is widely used as a building block in the synthesis of complex organic molecules.

    Medicinal chemistry: This compound is used in the development of new pharmaceuticals due to its ability to form stable carbon-carbon bonds.

    Material science: It is utilized in the creation of novel materials with specific properties, such as polymers and electronic materials.

Comparison with Similar Compounds

Similar Compounds

    (E)-4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)styryl)-1,3,2-dioxaborolane: Similar structure but with the trifluoromethyl group in a different position.

    (E)-4,4,5,5-Tetramethyl-2-(4-methylstyryl)-1,3,2-dioxaborolane: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in (E)-4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)styryl)-1,3,2-dioxaborolane imparts unique electronic properties, making it particularly useful in the synthesis of compounds with specific electronic characteristics. This makes it distinct from other similar compounds that lack the trifluoromethyl group .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BF3O2/c1-13(2)14(3,4)21-16(20-13)10-9-11-5-7-12(8-6-11)15(17,18)19/h5-10H,1-4H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHUCLGNVHZZQF-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60855654
Record name 4,4,5,5-Tetramethyl-2-{(E)-2-[4-(trifluoromethyl)phenyl]ethenyl}-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242770-50-8
Record name 4,4,5,5-Tetramethyl-2-{(E)-2-[4-(trifluoromethyl)phenyl]ethenyl}-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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